Glycoside J-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycoside J-4 is a compound belonging to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety Glycosides are widely found in nature and have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycoside J-4 typically involves the coupling of a glycosyl donor and a glycosyl acceptor. The glycosyl donor is a sugar molecule with a suitable leaving group at the anomeric position, while the glycosyl acceptor is a molecule with a nucleophilic hydroxyl group. The reaction is initiated using an activator, often a Lewis acid, which facilitates the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis, which offers high specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the transfer of sugar moieties to the acceptor molecules. This method is advantageous due to its mild reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
Glycoside J-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Glycoside J-4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Glycoside J-4 involves its interaction with specific molecular targets and pathways. Glycosides typically exert their effects by binding to enzymes or receptors, thereby modulating their activity. For instance, this compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Amylose: A polysaccharide composed of α-1,4-linked glucose units.
Amylopectin: A branched polysaccharide with α-1,4 and α-1,6 linkages.
Sucrose: A disaccharide composed of glucose and fructose.
Uniqueness
Glycoside J-4 is unique due to its specific glycosidic linkage and the nature of its non-carbohydrate moiety. This uniqueness imparts distinct biological activities and potential therapeutic applications that are not observed with other glycosides .
Properties
CAS No. |
94921-23-0 |
---|---|
Molecular Formula |
C44H68O20S |
Molecular Weight |
949.1 g/mol |
IUPAC Name |
[(3S,4R,5R,6S)-4-hydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C44H68O20S/c1-18-8-11-44(57-16-18)19(2)30-26(63-44)14-25-23-7-6-21-12-22(59-40-37(52)35(50)32(47)27(15-45)60-40)13-29(43(21,5)24(23)9-10-42(25,30)4)61-41-38(33(48)28(17-56-41)64-65(53,54)55)62-39-36(51)34(49)31(46)20(3)58-39/h6,19-20,22-41,45-52H,1,7-17H2,2-5H3,(H,53,54,55)/t19-,20-,22+,23+,24-,25-,26-,27+,28-,29+,30-,31-,32+,33-,34+,35-,36+,37+,38+,39-,40+,41-,42-,43-,44+/m0/s1 |
InChI Key |
MOAREQZIZKPJBU-KUCFUSEXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@]19CCC(=C)CO9 |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(=C)CO9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.